molecular formula C13H9ClN2O B2987625 2-Benzyloxy-6-chloro-4-cyanopyridine CAS No. 175422-06-7

2-Benzyloxy-6-chloro-4-cyanopyridine

Cat. No.: B2987625
CAS No.: 175422-06-7
M. Wt: 244.68
InChI Key: DCRFOFSGAZQBFJ-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-chloro-4-cyanopyridine is a halogenated pyridine derivative with a benzyloxy group at position 2, a chlorine atom at position 6, and a cyano group at position 3. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (chloro and cyano) and the bulky benzyloxy group, which modulate reactivity and solubility. While its exact applications are proprietary, pyridine derivatives with similar substitution patterns are frequently utilized as intermediates in drug synthesis or catalysts .

Properties

IUPAC Name

2-chloro-6-phenylmethoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRFOFSGAZQBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyloxy-6-chloro-4-cyanopyridine (CAS No. 175422-06-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H9_{9}ClN2_2O
  • Molecular Weight : 244.67 g/mol

The structural features of this compound include a benzyloxy group and a chloro substituent on the pyridine ring, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of cyanopyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several 3-cyanopyridine derivatives, revealing that compounds with similar structural motifs to this compound could induce apoptosis in cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (µM)
5cPC-3 (Prostate)52
5eMDA-MB-23123.4
5eHepG2 (Liver)40.3
5cMDA-MB-23135.9

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showing promising anti-tumor activity for compounds closely related to this compound .

The mechanism by which these compounds exert their cytotoxic effects typically involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with certain derivatives led to an increase in the G2/M phase population, suggesting that these compounds may interfere with cell cycle progression.

Figure 1: Cell Cycle Analysis
The analysis conducted showed increased pre-G1 apoptotic cells after treatment with compound 5c , indicating apoptosis induction through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as chloro and cyano enhances the cytotoxicity of pyridine derivatives. The benzyloxy group appears to be favorable for maintaining activity while modulating solubility and bioavailability.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound significantly increased early and late apoptotic cell populations in treated cancer cell lines compared to controls .
  • Western Blotting Analysis : Western blotting assays revealed a decrease in survivin expression levels in cells treated with these compounds, indicating a potential mechanism involving proteasome-dependent degradation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Benzyloxy-6-chloro-4-cyanopyridine, differing primarily in substituents at positions 2, 4, and 4.

Structural Analogues and Key Differences

Compound Name Substituents (Position) CAS Number Similarity Score* Key Features
2-(Benzyloxy)-6-chloropyridine 2-benzyloxy, 6-chloro, 4-H 1020253-23-9 0.89 Lacks cyano group; higher lipophilicity
2-Chloro-6-(4-methoxybenzyloxy)pyridine 2-(4-methoxybenzyloxy), 6-chloro, 4-H 29449-73-8 0.85 Methoxy substitution enhances solubility
2-Chloro-6-ethoxypyridin-4-amine 2-chloro, 6-ethoxy, 4-amine 1346809-36-6 0.87 Amine group increases nucleophilicity
2-Chloro-6-propoxypyridin-4-amine 2-chloro, 6-propoxy, 4-amine 1346809-36-6 0.86 Longer alkoxy chain reduces crystallinity

*Similarity scores (0–1 scale) are calculated based on structural overlap using cheminformatics tools .

Property Analysis

  • Electron Effects: The cyano group in this compound strongly withdraws electrons, making the pyridine ring less reactive toward electrophilic substitution compared to amine-substituted analogues (e.g., 1346809-36-6) .
  • Solubility : The benzyloxy group increases hydrophobicity relative to methoxy- or ethoxy-substituted derivatives (e.g., 29449-73-8), which may limit aqueous solubility but enhance membrane permeability in biological systems .
  • Synthetic Utility: Unlike amine-bearing analogues (e.g., 1346809-36-6), the cyano group can serve as a leaving group or participate in cycloaddition reactions, broadening its utility in heterocyclic synthesis .

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